![molecular formula C20H21ClN4O3 B213498 3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B213498.png)
3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 is a potent inhibitor of spleen tyrosine kinase (SYK) and has been shown to exhibit promising results in preclinical studies.
作用機序
TAK-659 exerts its pharmacological effects by inhibiting the activity of SYK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. SYK is involved in several cellular processes, including cell proliferation, differentiation, and survival. Inhibition of SYK activity by TAK-659 leads to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to exhibit several biochemical and physiological effects in preclinical studies. Inhibition of SYK activity by TAK-659 leads to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell activation and proliferation. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments, including its potency, selectivity, and solubility. TAK-659 has been shown to be highly selective for SYK and exhibits potent inhibitory activity at nanomolar concentrations. TAK-659 is also highly soluble in water, which makes it suitable for in vitro and in vivo experiments. However, the limitations of TAK-659 include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
The potential applications of TAK-659 in drug development are vast, and several future directions can be explored. One of the most promising areas of research is the development of TAK-659 as a therapeutic agent for the treatment of cancer. TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical studies, and its efficacy in clinical trials needs to be evaluated. Another area of research is the development of TAK-659 as a therapeutic agent for the treatment of autoimmune disorders, such as rheumatoid arthritis. The potential of TAK-659 as a therapeutic agent for other diseases, such as inflammatory bowel disease, also needs to be explored. Finally, the development of TAK-659 analogs with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research.
Conclusion
In conclusion, TAK-659 is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. TAK-659 is a potent inhibitor of SYK and has been shown to exhibit promising results in preclinical studies. The synthesis of TAK-659 involves several steps, and the compound has been synthesized using different methods. TAK-659 has several advantages for lab experiments, including its potency, selectivity, and solubility. The potential applications of TAK-659 in drug development are vast, and several future directions can be explored.
合成法
The synthesis of TAK-659 involves several steps, including the formation of a triazole ring, amidation, and coupling reactions. The synthesis of TAK-659 has been described in detail in several research articles, and the compound has been synthesized using different methods. One of the most commonly used methods involves the reaction of 3-(1-adamantyl)-4-aminotriazole with 3-chlorobenzoic acid followed by amidation and coupling reactions.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. TAK-659 has also been shown to be effective in treating autoimmune disorders, such as rheumatoid arthritis, by inhibiting the activity of SYK.
特性
製品名 |
3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid |
---|---|
分子式 |
C20H21ClN4O3 |
分子量 |
400.9 g/mol |
IUPAC名 |
3-[[3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H21ClN4O3/c21-18-22-11-25(24-18)20-8-12-4-13(9-20)7-19(6-12,10-20)17(28)23-15-3-1-2-14(5-15)16(26)27/h1-3,5,11-13H,4,6-10H2,(H,23,28)(H,26,27) |
InChIキー |
FFDWDASEQLUTRC-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=CC(=C5)C(=O)O |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=CC(=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。